Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Procuring the specific 7-position regioisomer is critical for SAR fidelity. Substituting positional isomers introduces uncontrolled spatial variables that can invalidate binding data. This protected indoline derivative offers orthogonal reactivity: the Boc group shields the indoline nitrogen during selective functionalization of the 7-aminomethyl handle via amide coupling or reductive alkylation. - Purity: ≥98% (HPLC) ensures reliable conjugation efficiency, essential for ADC linker synthesis or biotinylated probe preparation. - CNS Application: Computed TPSA of 55.6 Ų and XLogP3 of 1.6 align with BBB permeability criteria, making it a rational building block for CNS therapeutic discovery. - Supply Reliability: Shipped ambient, with documented analytical certificates to simplify internal quality auditing and inventory management.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1086392-30-4
Cat. No. B1501707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(aminomethyl)indoline-1-carboxylate
CAS1086392-30-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CN
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-9,15H2,1-3H3
InChIKeyYQAKBUMNCPAWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-7-(aminomethyl)indoline-1-carboxylate (CAS 1086392-30-4) Procurement Overview


Tert-butyl 7-(aminomethyl)indoline-1-carboxylate (CAS 1086392-30-4) is a protected indoline derivative characterized by a tert-butoxycarbonyl (Boc) group on the indoline nitrogen and a free aminomethyl substituent at the 7-position of the dihydroindole scaffold. The compound has a molecular formula of C14H20N2O2, a molecular weight of 248.32 g/mol, and a predicted pKa of 9.22±0.29 . It is commonly employed as a versatile intermediate in pharmaceutical and agrochemical research, where the Boc group provides stability and allows for selective deprotection under mild acidic conditions, while the primary amine serves as a handle for further derivatization, such as amide coupling or reductive alkylation [1].

Workflow Modular synthesis & SAR studies
Selection 7-position aminomethyl handle
Context Boc-protected indoline intermediate

Why Generic Interchange of Boc-Aminomethylindoline Isomers Fails


Despite sharing an identical molecular formula (C14H20N2O2) and molecular weight (248.32 g/mol) across positional isomers, the tert-butyl 7-(aminomethyl)indoline-1-carboxylate scaffold exhibits unique steric and electronic properties that preclude simple substitution. The 7-position aminomethyl group is situated ortho to the indoline nitrogen, which can influence both the compound's reactivity profile and its compatibility with downstream synthetic transformations compared to other regioisomers (e.g., 2-, 3-, 4-, 5-, or 6-substituted analogs) [1]. The specific orientation of the aminomethyl handle dictates the compound's utility in structure-activity relationship (SAR) studies and modular synthesis, making indiscriminate replacement with a positional isomer a high-risk procurement decision without validated comparative reaction data [2].

! Positional isomer mismatch: 2-, 3-, 4-, 5-, or 6-aminomethyl isomers may shift reactivity and spatial control in SAR studies.
! Lipophilicity context differs: Structurally distinct analogs (e.g., 3-(Boc-aminomethyl)indoline) show a 0.8 log unit XLogP3 difference, which may alter partitioning and assay behavior.
! Purity grade variability: Some positional isomers are listed at typical purity of 95%, which may require additional in-house purification steps.

Data-Driven Evidence: Differentiating the 7-Substituted Isomer


Regioisomeric Identity for Modular Synthesis

The aminomethyl group at the 7-position of the indoline scaffold provides a distinct spatial orientation and electronic environment compared to other regioisomers. While all Boc-protected aminomethylindoline isomers share the same molecular formula and weight, the 7-substitution pattern is a key determinant in SAR studies and modular synthesis . Direct quantitative reactivity data comparing this isomer to others is currently limited in the public domain; therefore, this is a class-level inference based on the well-established principle that regioisomeric variation significantly impacts molecular recognition and downstream functionalization .

Regioisomeric Identity
Class-level
7-aminomethyl vs. 2-, 3-, 4-, 5-, 6-isomers Positional isomerism is a qualitative distinction
Supports spatial control in target engagement and synthetic pathway outcomes.
Class-level inference; direct comparative reactivity data is limited.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Predicted pKa and Ionization State

The predicted pKa of the aminomethyl group is 9.22±0.29 . This value indicates that the amine is predominantly protonated at physiological pH (7.4) and remains significantly protonated under mildly acidic conditions, influencing its solubility and reactivity in aqueous or protic media. In comparison, the 3-(Boc-aminomethyl)indoline analog (CAS 1000932-73-9) has a higher predicted XLogP3 of 2.4 versus 1.6 for the target compound, indicating a notable difference in lipophilicity .

Predicted pKa
Reported
9.22 ±0.29
Informs protonation state and solubility predictions for reaction or assay design.
Predicted value from computational models.
Physicochemical Property Ionization State pH-Dependent Reactivity

Commercial Purity Benchmark

The target compound is commercially available from multiple suppliers with a minimum purity of 97% [1]. In contrast, some positional isomers, such as the 4-aminomethyl analog, are listed with a lower typical purity of 95% . Additionally, one vendor reports a purity of 99% (HPLC) for the target compound, providing a high-assurance option for critical research applications .

Commercial Purity
Head-to-head
97% minimum, 99% HPLC available vs. 95% typical for 4-aminomethyl isomer
Higher available purity may reduce in-house purification burden.
Vendor-specified purity; verify lot-specific COA.
Procurement Quality Control Supply Chain

Lipophilicity (XLogP3) Comparison

The predicted XLogP3 value for tert-butyl 7-(aminomethyl)indoline-1-carboxylate is 1.6 . This value is identical to that of the 3- and 5-aminomethyl isomers, which also have XLogP3 values of 1.6 [1][2]. This indicates that, for this set of isomers, the position of the aminomethyl group does not significantly alter the overall lipophilicity as predicted by this algorithm. However, the target compound's value contrasts with the structurally distinct 3-(Boc-aminomethyl)indoline analog (CAS 1000932-73-9), which has a predicted XLogP3 of 2.4 .

Lipophilicity (XLogP3)
Cross-study
Target: XLogP3 = 1.6 vs. 3-(Boc-aminomethyl)indoline: XLogP3 = 2.4 (diff. 0.8 log units)
Lower predicted lipophilicity may indicate different solubility and partition behavior.
Computational prediction; identical to 3- and 5-aminomethyl isomers.
Lipophilicity ADME Prediction Physicochemical Property

Topological Polar Surface Area

The computed Topological Polar Surface Area (TPSA) for the target compound is 55.6 Ų . This value is identical to that of the 3-aminomethyl isomer [1] and the 5-aminomethyl isomer [2], indicating that the regioisomeric position does not affect this computed descriptor. TPSA is a key parameter in predicting a molecule's ability to permeate cellular membranes and cross the blood-brain barrier (BBB). The value of 55.6 Ų falls within the range commonly associated with moderate oral bioavailability and potential CNS penetration (typically < 90 Ų for oral drugs and < 60-70 Ų for CNS drugs).

Polar Surface Area
Cross-study
55.6 Ų Identical across 3-, 5-, and 7-aminomethyl isomers
Supports drug-likeness and membrane permeability assessment.
Computed value; commonly associated with moderate oral bioavailability.
Drug-likeness ADME Prediction Permeability

Predicted Boiling Point

The predicted boiling point of tert-butyl 7-(aminomethyl)indoline-1-carboxylate is 366.0±31.0 °C at standard atmospheric pressure . While this is a predicted value, it provides a useful benchmark for scientists considering purification techniques such as distillation or assessing thermal stability. In comparison, the 4-aminomethyl isomer (N-BOC-4-aminomethylindoline, CAS 1086392-32-6) has a predicted boiling point of 373.8±31.0 °C , suggesting a modest but measurable difference in volatility that could be relevant in specific synthetic or purification contexts.

Boiling Point
Reported
366.0 ±31.0 °C
7.8 °C lower than 4-aminomethyl isomer
Informs handling, storage, and potential purification strategy selection.
Predicted value at standard pressure.
Physical Property Purification Handling

Validated Application Scenarios


SAR Studies with 7-Position Scaffold

The 7-position substitution pattern is a critical variable in SAR studies. Procuring this specific regioisomer ensures that any observed biological activity or lack thereof can be correctly attributed to the spatial orientation of the aminomethyl group. Using an alternative isomer (e.g., 2-, 3-, 4-, 5-, or 6-substituted) would introduce an uncontrolled variable, potentially leading to false structure-activity conclusions [1].

High-Purity Amide Conjugate Synthesis

The primary amine functionality of the 7-aminomethyl group is a versatile handle for amide coupling. The availability of this compound at ≥97% purity, and up to 99% (HPLC) from select vendors [1], makes it a preferred starting material for applications where impurities could compromise conjugation efficiency or downstream purification, such as in the synthesis of fluorescent probes, biotinylated ligands, or antibody-drug conjugate (ADC) payload linkers.

CNS-Penetrant Drug Candidate Building Block

The computed TPSA of 55.6 Ų and XLogP3 of 1.6 [1] suggest this scaffold possesses a balanced polarity-lipophilicity profile that is favorable for crossing the blood-brain barrier. This compound is thus a strategically sound building block for the development of small molecule therapeutics targeting central nervous system (CNS) disorders, where such properties are paramount.

Boc-Deprotection for Orthogonal Functionalization

The Boc protecting group is stable under a range of basic and nucleophilic conditions but can be selectively removed under mild acidic conditions (e.g., TFA in DCM). This orthogonal protection strategy allows for the functionalization of the free 7-aminomethyl group while the indoline nitrogen remains protected, or vice versa [1]. This is a standard and highly reliable application for any Boc-protected amine, making the compound a flexible intermediate in multi-step synthesis.

Application
Selection Property
Validation Focus
7-Position SAR Studies
Regioisomeric scaffold identity
Attribution of activity to 7-position spatial orientation
High-Purity Conjugate Synthesis
Available purity up to 99% HPLC
Conjugation efficiency and downstream purification
CNS Drug Candidate Building Block
Computed TPSA 55.6 Ų, XLogP3 1.6
Predicted membrane permeability and BBB penetration potential
Orthogonal Boc-Deprotection Strategy
Boc group stability under basic conditions
Selective functionalization of aminomethyl handle

Technical Documentation Hub

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